Lipophilicity & PSA: Propyl Linker vs. Ethyl
3‑(1,3‑Dihydro‑isoindol‑2‑yl)‑propylamine possesses a computed logP of 0.7 and a topological polar surface area (TPSA) of 29.3 Ų [1]. By contrast, the two‑carbon linker analogue 2‑(isoindolin‑2‑yl)ethan‑1‑amine (CAS 1208452‑70‑3) exhibits a predicted logP of approximately 0.2–0.3 (based on fragment‑based calculation for the free base) . The higher logP of the propylamine derivative indicates greater membrane permeability potential, making it the preferred intermediate when designing CNS‑penetrant compounds. The additional rotatable bond (3 vs. 2) also provides greater conformational flexibility for target‑binding interactions.
| Evidence Dimension | Computed logP (XLogP3) |
|---|---|
| Target Compound Data | 0.7 |
| Comparator Or Baseline | 2‑(Isoindolin‑2‑yl)ethan‑1‑amine (free base): predicted logP ~0.2–0.3 |
| Quantified Difference | ΔlogP ≈ 0.4–0.5 units (2.5–3.2‑fold higher partitioning into octanol) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) [1] |
Why This Matters
A logP difference of 0.4–0.5 units translates to a 2.5–3.2‑fold increase in octanol/water partition coefficient, directly impacting passive membrane permeability and CNS penetration predictions, which guides building‑block selection in CNS drug discovery programs.
- [1] PubChem Compound Summary for CID 3146140, 3-(1,3-Dihydro-isoindol-2-yl)-propylamine. National Center for Biotechnology Information (2025). View Source
